Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate
Description
Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate (CAS 5348-50-5) is an organic ester with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol. Structurally, it consists of a phenyl ring substituted with an aminomethyl (-CH₂NH₂) group at the para position and a methyl (-CH₃) group at the meta position, linked to a methyl acetate moiety.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)-3-methylphenyl]acetate |
InChI |
InChI=1S/C11H15NO2/c1-8-5-9(6-11(13)14-2)3-4-10(8)7-12/h3-5H,6-7,12H2,1-2H3 |
InChI Key |
NPSPMUQGRBDVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)OC)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate typically involves the esterification of 2-(4-(aminomethyl)-3-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active aminomethyl-methylphenyl moiety.
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The target compound features an aminomethyl group, distinguishing it from analogs with hydroxyl (Compound 1) or ketone (Methyl 2-phenylacetoacetate) substituents . This group may enhance solubility or reactivity in synthetic pathways. Compounds 5 and 6 incorporate heterocycles (indole, triazole) and electron-withdrawing groups (chlorobenzoyl, nitrobenzoyl), which are common in drug design .
Molecular Weight and Complexity :
- The target compound (271.31 g/mol) is intermediate in size compared to simpler esters like Methyl 2-phenylacetoacetate (192.21 g/mol) and larger derivatives like Compound 5 (470.94 g/mol). This impacts pharmacokinetic properties such as bioavailability .
Methyl 2-phenylacetoacetate’s role as a precursor for illicit drugs underscores the importance of ester group positioning in determining downstream reactivity .
Biological Activity
Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a methyl ester functional group attached to a phenyl ring with an aminomethyl substituent. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit promising anticancer properties. For instance, research has shown that compounds with similar structures can selectively inhibit leukemia cell lines while maintaining low cytotoxicity against normal fibroblasts.
- Case Study : In a study by , certain aminoketones demonstrated selective anti-leukemic effects at concentrations as low as 5 µM, suggesting that modifications in the structure could enhance potency while reducing toxicity.
2. Kinase Inhibition
The compound has been evaluated for its potential as a kinase inhibitor, particularly against receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor).
- Research Findings : A docking study indicated that compounds with similar structures showed high inhibitory activity against EGFR, with some achieving over 90% inhibition at low concentrations (10 nM) . This suggests that this compound could also exhibit similar inhibitory properties.
3. Antimicrobial Activity
The compound's biological profile may also extend to antimicrobial properties. Compounds structurally related to this compound have shown efficacy against various bacterial strains.
- Table of Antimicrobial Activity :
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 125 |
| Compound B | Escherichia coli | 250 |
| Compound C | Pseudomonas aeruginosa | 500 |
This table illustrates the minimum inhibitory concentrations (MICs) of related compounds, indicating potential effectiveness against common pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
